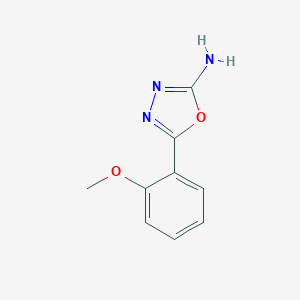
5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
Übersicht
Beschreibung
The compound “5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine” is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring . The compound also contains a methoxyphenyl group, which consists of a phenyl group (a ring of six carbon atoms) with a methoxy group (-O-CH3) attached .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives were synthesized starting from 2-methoxybenzohydrazide, which was treated with different arylaldehydes .Chemical Reactions Analysis
The chemical reactivity of “5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine” would depend on its specific structure and the conditions under which it is used. Oxadiazoles in general are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine” would depend on its specific structure. For instance, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces in the solid and liquid states .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activities
A notable application of 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine derivatives is in the development of antiproliferative agents. Research has shown that certain analogues of this compound demonstrate significant antiproliferative activity against a variety of human cancer cell lines. For example, compounds like N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine and 4-{5-[(2-Methoxyphenyl)amino]-1,3,4-oxadiazol-2-yl}phenol showed marked activity against cancer cell lines, such as HL-60(TB), MDA-MB-435, OVCAR-3, and K-562, suggesting their potential in cancer treatment (Ahsan et al., 2018).
Anticancer Activity
In another study, N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues, which include variants of 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine, were synthesized and screened for their anticancer activity. The compounds were tested across various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Specific compounds in this class showed remarkable sensitivity to certain cancer cell lines, indicating the potential of these compounds in anticancer therapies (Ahsan et al., 2014).
Antimicrobial and Antifungal Activities
Beyond cancer treatment, 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine derivatives have also shown promise in antimicrobial applications. Studies have demonstrated that certain derivatives exhibit significant antimicrobial and antifungal activities. For instance, compounds like N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine displayed notable antimicrobial properties, with effective minimum inhibitory concentrations against various pathogens (Ahsan & Shastri, 2015).
Applications in Corrosion Inhibition
Interestingly, derivatives of 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine have been studied for their role as corrosion inhibitors. Research has indicated that compounds like 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole can act as effective corrosion inhibitors for mild steel in sulfuric acid media. This highlights the potential of these compounds in industrial applications, particularly in protecting metals against corrosion (Bouklah et al., 2006).
Safety And Hazards
Zukünftige Richtungen
The future directions for research on “5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine” could include further studies on its synthesis, properties, and potential applications. For instance, it could be investigated for potential use as a pharmaceutical compound, given the biological activity of some oxadiazole derivatives .
Eigenschaften
IUPAC Name |
5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-13-7-5-3-2-4-6(7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTILGWBWTPTFES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205735 | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-(o-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
5711-59-1 | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-(o-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005711591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-(o-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



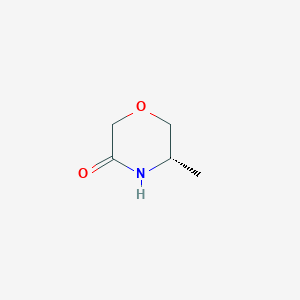
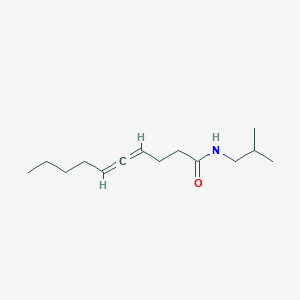

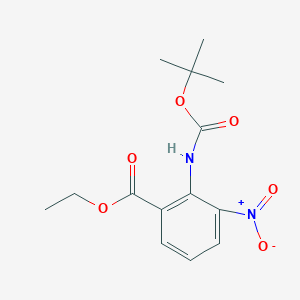

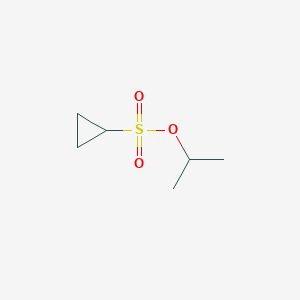
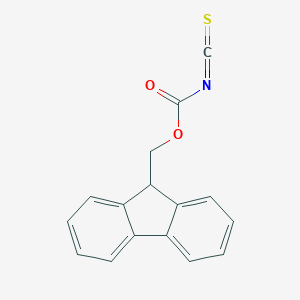
![8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin](/img/structure/B175454.png)
![2-[(3-Amino-2-pyridinyl)amino]-1-ethanol](/img/structure/B175461.png)

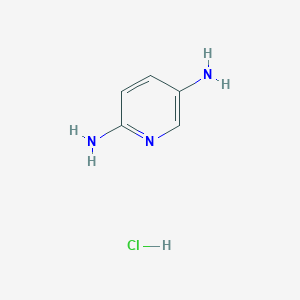
![3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B175471.png)

![3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B175475.png)